5-Methoxypyridine-3-boronic Acid: A Technical Overview for Advanced Research
5-Methoxypyridine-3-boronic Acid: A Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxypyridine-3-boronic acid is a heterocyclic organoboron compound widely utilized as a key building block in modern organic synthesis. Its structural features, particularly the presence of a pyridine ring and a boronic acid moiety, make it an invaluable reagent in the construction of complex molecular architectures. This technical guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols relevant to its use, with a focus on its role in palladium-catalyzed cross-coupling reactions which are foundational in pharmaceutical and materials science research.
Core Chemical and Physical Properties
The fundamental properties of 5-Methoxypyridine-3-boronic acid are summarized below. These data are essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Citation(s) |
| Molecular Weight | 152.94 g/mol | [1][2] |
| Molecular Formula | C₆H₈BNO₃ | [1][2][3] |
| CAS Number | 850991-69-4 | [1][2] |
| IUPAC Name | (5-methoxypyridin-3-yl)boronic acid | [3] |
| Physical Form | White to off-white solid/powder | [4] |
| Melting Point | 230-270 °C | [4] |
| Boiling Point | 356.2 ± 52.0 °C at 760 mmHg | [4] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Applications in Organic Synthesis
The primary application of 5-Methoxypyridine-3-boronic acid is as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in biologically active molecules.[5][6] The methoxy-substituted pyridine moiety is a common feature in many pharmaceutical compounds, making this reagent particularly valuable in drug discovery programs.[7]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like 5-Methoxypyridine-3-boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[8][9] The reaction is prized for its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts.
The catalytic cycle, illustrated below, consists of three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a palladium(II) complex.[6][9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst.[9]
Experimental Protocols
While specific reaction conditions must be optimized for each substrate combination, a general protocol for a Suzuki-Miyaura coupling using 5-Methoxypyridine-3-boronic acid is provided below. This procedure is adapted from established methods for similar heteroaryl boronic acids.[10][11]
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), 5-Methoxypyridine-3-boronic acid (1.2–1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equivalents).[10]
-
Solvent Addition: Add a degassed solvent system. Common solvents include 1,4-dioxane, toluene, or DMF, often with a small amount of water.[6]
-
Reaction Execution: Stir the mixture at an elevated temperature (typically 80–110 °C). Monitor the reaction's progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is then typically purified by column chromatography on silica gel to yield the final biaryl or heteroaryl product.[10]
Synthesis of 5-Methoxypyridine-3-boronic Acid
The synthesis of pyridine boronic acids often involves a lithium-halogen exchange from a corresponding bromopyridine, followed by quenching with a borate ester.[12][13]
-
Lithiation: 3-Bromo-5-methoxypyridine is dissolved in a dry, aprotic solvent (e.g., THF/toluene) and cooled to a low temperature (e.g., -78 °C).[12]
-
Halogen-Metal Exchange: An organolithium reagent, such as n-butyllithium, is added dropwise to generate the 3-lithio-5-methoxypyridine intermediate.
-
Borylation: The reaction is quenched by the addition of a trialkyl borate, such as triisopropyl borate, which traps the highly reactive organolithium species.[12]
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., dilute HCl) to yield the final 5-Methoxypyridine-3-boronic acid product.
Role in Drug Discovery and Signaling Pathways
5-Methoxypyridine-3-boronic acid is not typically an active pharmacological agent itself. Instead, it serves as a critical structural fragment for the synthesis of more complex molecules that are designed to interact with biological targets. Its utility is in enabling medicinal chemists to rapidly generate libraries of novel compounds for screening. For instance, it can be used to synthesize molecules that target kinases, proteases, or other enzymes involved in cellular signaling pathways. While the boronic acid itself is not a signaling molecule, the compounds derived from it are frequently investigated for their potential to modulate pathways implicated in diseases like cancer and infectious diseases.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 5-Methoxypyridine-3-boronic Acid | C6H8BNO3 | CID 2763087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methoxypyridine-3-boronic acid | 850991-69-4 [sigmaaldrich.com]
- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
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